molecular formula C12H23NO B13263335 N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine

N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine

Cat. No.: B13263335
M. Wt: 197.32 g/mol
InChI Key: LOXBPUJPLVXFSN-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine is a tertiary amine derivative featuring a 2,2,5,5-tetramethyloxolane (tetramethyl-substituted oxolane) backbone with a cyclopropylmethyl substituent on the amine group.

Key structural attributes:

  • Core structure: Oxolane (tetrahydrofuran) ring with 2,2,5,5-tetramethyl substitution.
  • Functional group: Tertiary amine with a cyclopropylmethyl substituent.
  • Molecular formula: Likely C₁₁H₂₁NO (based on parent compound C₈H₁₇NO with a C₃H₅ cyclopropylmethyl addition).

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine

InChI

InChI=1S/C12H23NO/c1-11(2)7-10(12(3,4)14-11)13-8-9-5-6-9/h9-10,13H,5-8H2,1-4H3

InChI Key

LOXBPUJPLVXFSN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(O1)(C)C)NCC2CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine typically involves the reaction of cyclopropylmethylamine with 2,2,5,5-tetramethyloxolan-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine

  • Molecular formula: C₁₂H₂₅NO₂
  • Molecular weight : 215.33 g/mol
  • Substituent : Methoxypropan-2-yl group on the amine.
  • Key differences: The methoxypropan-2-yl group introduces an ether oxygen, enhancing polarity compared to the cyclopropylmethyl group. Higher molecular weight (215.33 vs. ~183.3 g/mol for the parent compound). Applications: Not explicitly stated, but structural analogs of this type are often explored for drug discovery due to improved solubility .

(2,2,5,5-Tetramethyloxolan-3-yl)methanamine

  • Molecular formula: C₉H₁₉NO
  • Molecular weight : 157.26 g/mol
  • Substituent : Methyl group directly attached to the oxolane ring.
  • Key differences: Simpler structure with a primary amine (-CH₂NH₂) instead of a tertiary amine. Lower molecular weight (157.26 vs. ~183.3 g/mol for the cyclopropylmethyl derivative).

(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride

  • Molecular formula : C₉H₁₇ClO₃S
  • Molecular weight : 240.75 g/mol
  • Substituent : Methanesulfonyl chloride (-SO₂Cl) group.
  • Key differences :
    • Electrophilic sulfonyl chloride group enables reactivity in nucleophilic substitution reactions.
    • Higher molecular weight (240.75 g/mol) and distinct applications (e.g., as a synthetic intermediate) compared to amine derivatives .

5-((Arylidene)amino)-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide

  • Molecular formula : Variable (depends on arylidene substituent) .
  • Key differences: Complex pyrazole-carboxamide backbone with morpholino and arylidene groups. Designed for antimalarial activity, highlighting divergent biological applications compared to tetramethyloxolane amines .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes
N-(cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine C₁₁H₂₁NO (estimated) ~183.3 (estimated) Cyclopropylmethyl amine Likely pharmacological research
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine C₁₂H₂₅NO₂ 215.33 Methoxypropan-2-yl amine Drug discovery (solubility focus)
(2,2,5,5-Tetramethyloxolan-3-yl)methanamine C₉H₁₉NO 157.26 Primary amine (-CH₂NH₂) High-purity life science product
(2,2,5,5-Tetramethyloxolan-3-yl)methanesulfonyl chloride C₉H₁₇ClO₃S 240.75 Methanesulfonyl chloride Synthetic intermediate

Biological Activity

N-(Cyclopropylmethyl)-2,2,5,5-tetramethyloxolan-3-amine (CAS: 1507051-55-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropylmethyl group attached to a tetramethyloxolane backbone. Its molecular formula is C11H19NC_{11}H_{19}N, and it has a molecular weight of approximately 181.28 g/mol. The structural formula can be represented as follows:

N Cyclopropylmethyl 2 2 5 5 tetramethyloxolan 3 amine\text{N Cyclopropylmethyl 2 2 5 5 tetramethyloxolan 3 amine}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for mitigating oxidative stress in biological systems.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes that are involved in metabolic pathways.
  • Antimicrobial Properties : There is emerging evidence supporting its efficacy against various microbial strains.

Data Table of Biological Activities

Activity TypeObservationsReference
AntioxidantDemonstrated significant free radical scavenging activity.
Enzyme InhibitionInhibits specific enzymes related to inflammation.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.

Case Studies

  • Antioxidant Effects : A study conducted on the antioxidant properties of this compound revealed that it significantly reduces oxidative stress markers in vitro. The compound was tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals and showed a dose-dependent scavenging effect.
  • Enzyme Inhibition : In a biochemical assay evaluating the inhibition of cyclooxygenase (COX) enzymes, this compound exhibited IC50 values comparable to standard anti-inflammatory drugs. This suggests its potential use in treating inflammatory conditions.
  • Antimicrobial Activity : A series of tests against various bacterial strains showed that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics.

Research Findings

Recent studies have focused on the mechanism of action of this compound:

  • Mechanism of Action : The antioxidant activity is believed to be mediated through the reduction of reactive oxygen species (ROS) and modulation of signaling pathways associated with oxidative stress.
  • Pharmacokinetics : Initial pharmacokinetic studies indicate favorable absorption characteristics with potential for oral bioavailability.

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